molecular formula C14H22N2O B7932474 (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide

Cat. No.: B7932474
M. Wt: 234.34 g/mol
InChI Key: CQSXKBJNPFVALE-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide is a chiral amide derivative featuring a stereospecific (S)-configured amino group at the second carbon of the propionamide backbone. The molecule contains two distinct N-substituents: an isopropyl group and a 4-methyl-benzyl moiety. This structural arrangement confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-methylphenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-10(2)16(14(17)12(4)15)9-13-7-5-11(3)6-8-13/h5-8,10,12H,9,15H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSXKBJNPFVALE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN(C(C)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

This two-step approach is widely adopted for its efficiency:

Step 1: Formation of Schiff Base
(S)-2-Aminopropionic acid reacts with 4-methylbenzaldehyde under acidic conditions (e.g., acetic acid) to form an imine intermediate.

Step 2: Double Alkylation
The imine undergoes sequential alkylation:

  • Benzylation : Reaction with 4-methylbenzyl chloride at 0–5°C in THF, using NaH as a base.

  • Isopropylation : Subsequent treatment with isopropyl iodide at 25°C for 12 hours.

Reaction Yield : 68–72% overall yield after purification.

Table 2: Optimized Conditions for Reductive Amination

ParameterOptimal ValueImpact on Yield
Temperature (Step 1)25°CMaximizes imine formation
Solvent (Step 2)Tetrahydrofuran (THF)Enhances nucleophilicity
Base (Step 2)Sodium hydride (NaH)Prevents side reactions

Direct Amide Coupling Method

For large-scale production, carbodiimide-mediated coupling is preferred:

Reagents :

  • Coupling agent : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Activator : HOBt (Hydroxybenzotriazole)

  • Solvent : Dichloromethane (DCM)

Procedure :

  • Activate (S)-2-aminopropionic acid with EDCI/HOBt for 1 hour at 0°C.

  • Add N-isopropyl-4-methylbenzylamine dropwise.

  • Stir at room temperature for 24 hours.

Yield : 85–89% with HPLC purity ≥98%.

Critical Note : Excess EDCI (1.5 equivalents) is required to compensate for hydrolysis side reactions.

Industrial-Scale Optimization Strategies

Solvent and Temperature Effects

Table 3: Solvent Screening for Amide Bond Formation

SolventDielectric ConstantReaction YieldPurity (HPLC)
Dichloromethane8.9389%98.2%
Acetonitrile37.576%95.1%
Ethyl acetate6.0281%97.5%

Dichloromethane outperforms polar solvents due to better reagent solubility and reduced racemization.

Catalytic Asymmetric Synthesis

Chiral Ligands : Binaphthyl-derived phosphoramidites (e.g., (R)-BINAP) enable enantioselective amidation.

Case Study :

  • Catalyst loading : 5 mol% (R)-BINAP

  • Yield : 92% with 99% enantiomeric excess (ee)

  • Scale : 10 kg batches in pilot plants

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted amines.

  • Chiral HPLC : Chiralpak IC column (4.6 × 250 mm) confirms enantiopurity (≥99% ee).

Table 4: Analytical Data for Final Product

ParameterValueMethod
Melting point112–114°CDifferential scanning calorimetry
[α]D²⁵+34.5° (c=1, MeOH)Polarimetry
HRMS (m/z)303.1832 [M+H]+High-resolution mass spectrometry

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties
(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide Not provided C₁₄H₂₂N₂O ~246.34 (estimated) N-isopropyl, N-(4-methyl-benzyl) Chiral center; hydrophobic benzyl group enhances lipophilicity.
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide 1955560-55-0 , 1354008-68-6 C₁₂H₁₈N₂O₂S 254.35 N-isopropyl, N-(2-oxo-2-thiophen-2-yl-ethyl) Thiophene ring introduces aromaticity and sulfur-based reactivity; oxo group may participate in hydrogen bonding .
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide 24813-06-7 C₁₄H₁₈Cl₂N₂O ~309.21 (estimated) N-isopropyl, N-(2,5-dichloro-benzyl) Electron-withdrawing Cl groups increase polarity and potential metabolic stability .
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide 1307482-37-6 C₁₁H₁₅N₃O₃ 237.25 N-methyl, N-(3-nitro-benzyl) Nitro group enhances electrophilicity; smaller methyl substituent reduces steric hindrance .

Physicochemical Properties

  • Lipophilicity : The 4-methyl-benzyl group in the target compound likely increases hydrophobicity compared to the nitrobenzyl () or thiophene-containing () analogs.
  • Thermal Stability : While melting/boiling points are unavailable for most compounds, the discontinued status of certain analogs (e.g., ) may imply stability challenges under long-term storage.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2
  • Structure : The compound contains an isopropyl group and a 4-methyl-benzyl substituent, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide is primarily attributed to its ability to modulate enzyme functions and interact with neurotransmitter systems. The compound may inhibit specific enzymes or receptors, leading to alterations in signaling pathways associated with various physiological processes.

Biological Activity Overview

Research indicates that compounds similar to (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide exhibit a range of biological activities, including:

  • Enzyme Modulation : Acts as an inhibitor for various enzymes, potentially impacting metabolic pathways.
  • Neurotransmitter Interaction : May influence the uptake and release of neurotransmitters, particularly in the context of pain modulation and neurological disorders.
  • Anti-inflammatory Properties : Exhibits potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

Case Studies and Experimental Data

  • GABA Transporters Inhibition :
    • A study focused on the design of functionalized amino acids as inhibitors of GABA transporters (mGAT1–4) demonstrated that structurally similar compounds could effectively inhibit GABA uptake, suggesting a potential pathway for (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide's action .
  • Neuropathic Pain Models :
    • In vivo experiments showed that related compounds exhibited antinociceptive properties in rodent models of neuropathic pain. This suggests that (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide may have therapeutic implications for pain management .
  • Enzymatic Studies :
    • Investigations into the compound's role as a biochemical probe revealed its potential as an inhibitor in enzymatic studies, which could lead to advancements in drug discovery .

Table: Comparative Biological Activities of Related Compounds

Compound NameStructure HighlightsBiological Activity
(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamideIsopropyl and 4-methyl-benzyl groupsEnzyme modulation; anti-inflammatory effects
N-benzyl-2-amino-propionamideBenzyl groupModerate anti-inflammatory properties
3-trifluoromethylbenzamideTrifluoromethyl groupAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound can be synthesized via reductive amination of a ketone intermediate using chiral catalysts (e.g., (S)-BINAP derivatives) to ensure stereoselectivity. Post-synthesis purification via preparative HPLC or chiral column chromatography is critical to isolate the (S)-enantiomer .
  • Key Variables : Reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (typically 1–5 mol%) significantly impact yield (60–85%) and enantiomeric excess (e.e. >95%) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., isopropyl vs. benzyl groups) .
  • Chiroptical Methods : Optical rotation ([α]D_D) and circular dichroism (CD) to validate the (S)-configuration .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., using synchrotron radiation for small crystals) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility :

SolventSolubility (mg/mL)
DMSO>50
Water<0.1
  • Stability : Degrades <5% over 72 hours at 4°C in DMSO but hydrolyzes rapidly in aqueous buffers (pH <3 or >10) .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s pharmacological activity (e.g., receptor binding vs. functional assays) be resolved?

  • Methodological Approach :

Comparative Binding Studies : Use radiolabeled ligands (e.g., 3^3H or 125^{125}I) to quantify affinity (Kd_d) under standardized buffer conditions (pH 7.4, 25°C) .

Functional Assays : Measure downstream signaling (e.g., cAMP or calcium flux) in cell lines overexpressing target receptors (e.g., CB2) to confirm agonism/antagonism .

Computational Docking : Map steric and electronic interactions with receptor active sites using Schrödinger Suite or AutoDock .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Formulation Techniques :

  • Co-solvent Systems : Use 10% Cremophor EL + 5% DMSO in saline for intravenous delivery .
  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance membrane permeability (e.g., tert-butyl ester derivatives) .

Q. How can researchers address discrepancies in reported metabolic pathways (e.g., CYP450 vs. esterase-mediated degradation)?

  • Experimental Design :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) ± CYP inhibitors (e.g., ketoconazole for CYP3A4).
  • LC-MS/MS Analysis : Quantify metabolites (e.g., hydroxylated or dealkylated products) using MRM transitions .
    • Data Interpretation : Conflicting pathways may arise from species-specific enzyme expression; validate using primary hepatocytes from multiple models (human, rat) .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring reproducibility in enantioselective synthesis?

  • Quality Control :

  • Chiral Purity : Monitor e.e. via HPLC with Chiralpak AD-H columns (hexane:isopropanol = 90:10, 1 mL/min) .
  • Batch Consistency : Use statistical process control (SPC) charts to track yield and purity across syntheses .

Q. How can researchers mitigate aggregation or precipitation in biochemical assays?

  • Prevention Strategies :

  • Dynamic Light Scattering (DLS) : Screen for aggregates at concentrations >10 µM.
  • Additives : Include 0.01% BSA or 0.1% Tween-20 in assay buffers to stabilize the compound .

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